molecular formula C13H17F3N2O3 B8495821 Carbamic acid,n-[2-amino-5-methoxy-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester

Carbamic acid,n-[2-amino-5-methoxy-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester

Cat. No. B8495821
M. Wt: 306.28 g/mol
InChI Key: HIZCQCCCJZHWDD-UHFFFAOYSA-N
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Patent
US06949542B2

Procedure details

The title compound was prepared from (5-methoxy-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester (Example A8) (5.79 g, 17.2 mmol) by hydrogenation with 10% Pd/C according to the general procedure J (method a). Obtained as a yellow solid (5.36 g).
Name
(5-methoxy-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
Quantity
5.79 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:23])[NH:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[C:11]([C:16]([F:19])([F:18])[F:17])=[CH:10][C:9]=1[N+:20]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>[Pd]>[C:1]([O:5][C:6](=[O:23])[NH:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[C:11]([C:16]([F:19])([F:18])[F:17])=[CH:10][C:9]=1[NH2:20])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
(5-methoxy-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
Quantity
5.79 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)OC)C(F)(F)F)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)OC)C(F)(F)F)N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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